molecular formula C16H18N4O2 B7475669 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone

1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone

Cat. No. B7475669
M. Wt: 298.34 g/mol
InChI Key: PFMQMRFWJUUXAL-UHFFFAOYSA-N
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Description

1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride.

Scientific Research Applications

1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to act as a selective inhibitor of the dopamine transporter. This makes this compound a valuable tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.

Mechanism of Action

1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this process, this compound increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine reuptake inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase dopamine neurotransmission. This can lead to a range of effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. This compound has also been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, this compound is also a potent dopamine reuptake inhibitor, which can lead to potential confounds in experimental results. Additionally, this compound is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of new treatments for addiction and other dopamine-related disorders. This compound has shown promise as a potential therapeutic agent in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, this compound could be used as a tool for studying the role of dopamine in other areas of the brain, such as the prefrontal cortex and the striatum. Finally, new synthetic methods for this compound could be developed to improve its yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, this compound. The overall yield of this process is approximately 60%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

1-[4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-13(21)18-7-9-19(10-8-18)16(22)14-11-17-20(12-14)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMQMRFWJUUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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